Benzenamine, 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)-
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Overview
Description
4-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)aniline is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a pyrazole ring substituted with three methyl groups and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)aniline typically involves the cyclization of α, β-unsaturated carbonyl compounds with substituted hydrazines. One efficient method involves the use of vitamin B1 as a catalyst, which facilitates the cyclocondensation reaction in yields ranging from 78% to 92% . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclocondensation reactions, optimized for higher yields and purity. The use of green catalysts like vitamin B1 is advantageous for industrial applications due to their reusability and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
4-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the aniline group.
Substitution: The compound can undergo substitution reactions, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
4-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with oxidative pathways to exert antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles: These compounds share a similar pyrazole core but differ in their substitution patterns.
3,5,5-Trimethyl-2-pyrazoline: This compound is structurally similar but lacks the aniline group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has a similar aniline group but a different heterocyclic core.
Uniqueness
4-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with an aniline group makes it versatile for various applications in research and industry .
Properties
CAS No. |
61155-32-6 |
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Molecular Formula |
C12H17N3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-(3,5,5-trimethyl-4H-pyrazol-1-yl)aniline |
InChI |
InChI=1S/C12H17N3/c1-9-8-12(2,3)15(14-9)11-6-4-10(13)5-7-11/h4-7H,8,13H2,1-3H3 |
InChI Key |
ABZBZUIXMQRIOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C)C)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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